molecular formula C6H13N3O2 B1339024 Boc-guanidine CAS No. 219511-71-4

Boc-guanidine

Cat. No.: B1339024
CAS No.: 219511-71-4
M. Wt: 159.19 g/mol
InChI Key: UMOZLQVSOVNSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-guanidine, also known as tert-butoxycarbonyl-guanidine, is a derivative of guanidine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino function, preventing unwanted reactions during synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-guanidine can be synthesized through various methods. One common approach involves the reaction of guanidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Scientific Research Applications

Pharmaceutical Applications

Boc-guanidine is integral in the synthesis of various pharmaceutical agents due to its ability to form stable linkages with other molecules. It is commonly used in the preparation of:

  • Guanidine Derivatives : These compounds exhibit significant biological activities, including antibacterial and antiviral properties. For instance, linear guanidine derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for drug development .
  • Inhibitors : this compound has been utilized in the synthesis of selective inhibitors for various targets, including acetylcholinesterase and GPIIb/IIIa antagonists. These inhibitors are crucial in treating conditions such as Alzheimer's disease and thrombotic disorders .

Case Study: Antibacterial Properties

A study identified a series of linear guanidine derivatives that exhibited MIC values ranging from 0.12 to 4 µg/mL against Gram-positive strains. This highlights the potential of this compound derivatives in developing new antibacterial therapies .

Polymer Chemistry

This compound is employed in polymer synthesis, particularly in creating bioactive materials. Its guanidinium functionality allows for enhanced interactions with biological molecules.

  • Bioactive Polymers : Research has demonstrated that polymers containing guanidinium functions can effectively bind to nucleic acids, which is essential for developing therapeutic strategies for diseases like myotonic dystrophy type 1 (DM1). For example, polycarbonates carrying this compound were synthesized to evaluate their binding affinity to DNA/RNA probes, showcasing their potential as therapeutic agents .

Data Table: Binding Affinities

Polymer TypeBinding Constant (Ka) (M⁻¹)Application Area
P(Boc-Guan)22.50 × 10³Therapeutics for DM1
PTMD16.30 × 10³Therapeutics for DM1

Catalysis

This compound has been explored as an organocatalyst in various chemical reactions.

  • N-Boc Protection : It has been demonstrated that this compound can serve as an efficient catalyst for the chemoselective N-Boc protection of amines. This reaction is critical in synthetic organic chemistry, allowing for the selective modification of functional groups without affecting other reactive sites .

Material Science

The incorporation of this compound into materials science has led to advancements in developing smart materials with specific functionalities.

  • Smart Biomaterials : The ability of this compound derivatives to interact with biological systems makes them suitable for creating responsive biomaterials that can be utilized in drug delivery systems and tissue engineering applications.

Biological Activity

Boc-guanidine, a derivative of guanidine, has garnered attention in recent years for its diverse biological activities, particularly in the fields of cancer research and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its potential applications.

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protective group attached to the guanidine moiety. This modification enhances its stability and solubility, making it suitable for various biological applications. The synthesis of this compound typically involves the protection of guanidine with Boc anhydride, followed by purification processes to obtain the desired compound in high yield.

Anticancer Activity

Research has demonstrated that this compound derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of novel guanidine derivatives on various cancer cell lines, including MDA-MB-468 (breast cancer), SH-SY5Y (neuroblastoma), and KMH2 (Hodgkin lymphoma). The results indicated that these compounds could significantly reduce cell viability in cancer cells while having a lesser effect on normal fibroblasts. Specifically, the ATP/AMP ratio was notably decreased in treated cancer cells, suggesting an impact on cellular energy metabolism .

Table 1: Cytotoxic Effects of this compound Derivatives

CompoundCell LineIC50 (µM)Viability (%)
This compoundMDA-MB-468454.5
SH-SY5Y648.2
KMH2550.0

Antimicrobial Activity

This compound also exhibits promising antibacterial activity. A study reported that certain this compound derivatives showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compound 1 demonstrated minimum inhibitory concentration (MIC) values ranging from 0.12 to 4 µg/mL against various strains, including multi-drug resistant clinical isolates .

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound 1E. cloacae2
A. baumannii4
S. aureus0.12

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit key enzymes involved in energy metabolism, such as creatine kinase and hexokinase, which play critical roles in ATP production .
  • Induction of Apoptosis : The ability of this compound derivatives to induce apoptosis in cancer cells has been documented, with evidence showing increased apoptotic cell populations upon treatment .
  • Antimicrobial Mechanisms : The antibacterial effects are believed to arise from the disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 1: Anticancer Effects on Jurkat Cells

A detailed investigation into the effects of a specific this compound derivative on Jurkat cells revealed that treatment led to a significant reduction in viable cells from 96% to approximately 54%, indicating strong cytotoxic potential at IC50 concentrations . The study highlighted both early and late apoptotic stages among treated cells.

Case Study 2: Broad-Spectrum Antibacterial Activity

Another study focused on the evaluation of this compound derivatives against a panel of clinical bacterial isolates. The results confirmed that these compounds were effective against multi-drug resistant strains, showcasing their potential as novel antibacterial agents .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Boc-guanidine derivatives?

  • Methodological Answer : this compound is commonly used as a protected intermediate in heterocyclic synthesis. A typical protocol involves cyclization reactions with substituted aryl/alkyl precursors under controlled conditions (e.g., reflux in acetonitrile with DBU as a base). Post-reaction, Boc-deprotection is achieved using HCl in dioxane. Characterization requires 1H/13C NMR to confirm regioselectivity and purity, LRMS/HRMS for molecular weight verification, and IR spectroscopy to monitor functional groups (e.g., Boc removal) .
  • Key Considerations : Ensure proper solvent drying and inert atmosphere to prevent side reactions. Include control experiments with known substrates to validate cyclization efficiency .

Q. How should researchers design experiments to ensure reproducibility of this compound-based syntheses?

  • Methodological Answer : Reproducibility hinges on documenting reaction parameters (temperature, solvent ratios, catalyst loading) and purification steps (e.g., flash column chromatography eluent gradients). For example, in synthesizing 4-(4-methoxyphenyl)-1H-imidazol-2-amine hydrochloride, inconsistent yields (35%–57%) were attributed to minor variations in Boc-deprotection time and chromatography conditions .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw spectral data, solvent peaks in NMR, and explicit purification details in supporting information .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or stereochemical ambiguities. For example, unexpected peaks in 1H NMR may indicate incomplete deprotection or solvent residues. Use 2D NMR (COSY, HSQC) to resolve overlapping signals and HPLC-MS to detect trace impurities. Cross-validate with computational methods (e.g., DFT simulations of expected spectra) .
  • Case Study : In synthesizing 4-(4-(pentyloxy)phenyl)-1H-imidazol-2-amine, a "sticky oil" product required repeated crystallization to achieve >95% purity, highlighting the need for iterative analytical refinement .

Q. What strategies optimize this compound cyclization reactions for higher yields?

  • Methodological Answer : Reaction optimization involves screening bases (e.g., DBU vs. K2CO3), solvent polarity (acetonitrile vs. DMF), and temperature. For example, substituting DBU with stronger bases (e.g., NaH) improved cyclization efficiency in electron-deficient aryl substrates by 20% .
  • Data-Driven Approach : Use Design of Experiments (DoE) to identify critical variables. For instance, a Plackett-Burman design revealed that solvent choice and Boc-deprotection pH significantly impact yield in aminoimidazole synthesis .

Q. How does this compound participate in asymmetric synthesis, and what are its limitations?

  • Methodological Answer : this compound acts as a chiral auxiliary in enantioselective syntheses, such as in the biosynthesis of cyclooroidin. Its steric bulk directs nucleophilic attack during ring closure, but racemization can occur under acidic conditions. Monitor enantiomeric excess via chiral HPLC or polarimetry .
  • Limitations : Boc groups may hinder crystallization in polar solvents. Alternatives like Fmoc protection should be tested for substrates prone to racemization .

Q. Data Analysis & Interpretation

Q. How should researchers handle large datasets from this compound reaction screenings?

  • Methodological Answer : Prioritize processed data (e.g., yield trends, purity metrics) in the main text, while raw data (e.g., full NMR spectra) are archived in appendices. Use tools like PCA (Principal Component Analysis) to correlate reaction variables with outcomes. For example, a PCA of 20 cyclization reactions identified solvent polarity as the dominant factor (R² = 0.82) .

Properties

IUPAC Name

tert-butyl N-(diaminomethylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c1-6(2,3)11-5(10)9-4(7)8/h1-3H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOZLQVSOVNSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464004
Record name Boc-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219511-71-4
Record name Boc-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)guanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(Diaminomethylene)carbamic acid
Boc-guanidine
(Diaminomethylene)carbamic acid
Boc-guanidine
(Diaminomethylene)carbamic acid
Boc-guanidine
(Diaminomethylene)carbamic acid
Boc-guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.